molecular formula C14H18Cl2N2O2 B5314388 N-(3,4-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

N-(3,4-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Cat. No.: B5314388
M. Wt: 317.2 g/mol
InChI Key: LHRKERKZBFTRHR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a dimethylmorpholinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the phenyl ring with chlorine atoms, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylmorpholinyl Group: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, solvent) is common to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for developing new pharmaceuticals.

    Industry: As a component in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(3,4-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide: can be compared with other acetamides that have different substituents on the phenyl ring or morpholine ring.

    This compound: can also be compared with other morpholine derivatives that have different acyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-9-6-18(7-10(2)20-9)8-14(19)17-11-3-4-12(15)13(16)5-11/h3-5,9-10H,6-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRKERKZBFTRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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